2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one, also known as 2-Chloro-1-(4-hydroxyethyl)piperidine or CHEP, is a synthetic organic compound which has a wide range of applications in the field of science. CHEP is a versatile compound that has been used in a variety of fields, from medicinal chemistry to materials science. CHEP has been studied extensively over the past several decades, and its properties and applications have been well-documented.
Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
A study by Merugu, Ramesh, and Sreenivasulu (2010) explored the synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone using microwave irradiation. This compound, a derivative of 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one, showed promising antibacterial activity. The study highlights the efficiency of microwave-assisted synthesis in producing compounds with potential medicinal applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Spectroscopic Characterization for Biological Applications
Govindhan et al. (2017) synthesized a compound similar to this compound and conducted spectroscopic characterization. The study focused on understanding the pharmacokinetic nature of the compound for potential biological applications, including cytotoxicity evaluations and docking studies, which are crucial in drug development processes (Govindhan et al., 2017).
Cytotoxic Studies and Docking Studies
A study by Viswanathan et al. (2017) involved the synthesis of a compound structurally related to this compound. The research focused on spectral characterization, cytotoxic studies, and molecular docking, highlighting its potential in drug discovery and development (Viswanathan et al., 2017).
Synthesis of Piperidine-Containing Compounds
Another study by Merugu, Ramesh, and Sreenivasulu (2010) involved the synthesis of piperidine-containing compounds using microwave irradiation. The compounds showed significant antibacterial properties, suggesting potential use in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
N-Piperidine Benzamides as CCR5 Antagonists
Research by Cheng De-ju (2014, 2015) focused on synthesizing N-allyl-4-piperidyl benzamide derivatives, demonstrating their potential as CCR5 antagonists, which are important in HIV research and therapy (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Novel Route for Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl pyrimidin-4-yl)amino)thiazole-5-carboxamide
A 2021 study by Shahinshavali et al. described an alternative synthesis route for a compound related to this compound. This research contributes to the development of new synthetic methodologies in pharmaceutical chemistry (Shahinshavali et al., 2021).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine-containing compounds, which this compound is a part of, are important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine-containing compounds are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine-containing compounds are known to have a wide range of biological and pharmacological activities .
properties
IUPAC Name |
2-chloro-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7(12)8-2-4-11(5-3-8)9(13)6-10/h7-8,12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHSOPANGPYGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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